2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol

描述

Historical Background and Discovery

The synthesis of nitroaromatic compounds dates to the 18th century, with picric acid (2,4,6-trinitrophenol) first isolated from indigo in 1771. However, derivatives such as 2-((2-hydroxyethyl)amino)-4,6-dinitrophenol emerged later, primarily in the mid-20th century. Their development coincided with advancements in organic chemistry and the demand for stable, synthetic dyes. Early research focused on modifying picramic acid (2-amino-4,6-dinitrophenol) by introducing hydroxylated ethyl chains to enhance solubility and compatibility in cosmetic formulations. The compound’s use in hair dyes was formalized in the 1990s, with regulatory assessments by the European Commission confirming its safety at controlled concentrations.

Nomenclature and Chemical Identity

IUPAC and Common Names

The IUPAC name for this compound is This compound . Alternative designations include:

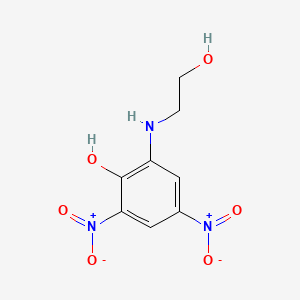

Structural and Physicochemical Properties

The structure features a phenol ring with nitro groups at positions 4 and 6, an amino group at position 2 bonded to a hydroxyethyl chain, and a hydroxyl group at position 1.

Significance in Scientific Research

Role in Hair Dye Chemistry

This compound serves as a key intermediate in oxidative hair dye formulations. When mixed with hydrogen peroxide, it undergoes redox reactions to form colored complexes that penetrate the hair cortex. This process enables the creation of red and brown shades, complementing primary intermediates like para-phenylenediamine (PPD).

Mechanism of Action

Reactivity and Derivatization

The compound’s nitro groups and hydroxyethylamino moiety participate in diverse reactions:

| Reaction Type | Conditions | Products/Formed Entities |

|---|---|---|

| Reduction | Hydrazine hydrate, FeCl₃ | 2,4-Diaminophenol derivatives |

| Substitution | Alkali, nucleophiles | Aromatic amines, sulfonamides |

| Coordination Chemistry | Metal salts (e.g., Cu, Ag) | Complexes with explosive potential |

These reactions highlight its utility in synthetic chemistry, particularly in developing high-energy compounds.

Relationship to Picramic Acid Derivatives

Structural Analogies

Picramic acid (2-amino-4,6-dinitrophenol) differs from this compound by the replacement of a hydrogen atom on the amino group with a hydroxyethyl chain. This modification enhances solubility in aqueous media and reduces volatility, making it safer for cosmetic applications.

Functional Derivatives

Comparative Reactivity

| Property | This compound | Picramic Acid |

|---|---|---|

| Acid Strength | Lower (due to electron-donating hydroxyethyl) | Higher |

| Explosive Sensitivity | Reduced (stabilized by ethyl chain) | High |

| Solubility in Water | Higher | Lower |

The hydroxyethyl group in the former compound mitigates the explosive risk associated with picramic acid, aligning with safety standards for consumer products.

属性

IUPAC Name |

2-(2-hydroxyethylamino)-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O6/c12-2-1-9-6-3-5(10(14)15)4-7(8(6)13)11(16)17/h3-4,9,12-13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABRBVCUJIJMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NCCO)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40244163 | |

| Record name | 2-Hydroxyethyl picramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99610-72-7 | |

| Record name | 2-[(2-Hydroxyethyl)amino]-4,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99610-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl picramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099610727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl picramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxy-3,5-dinitroanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL PICRAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ27KOJ0GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyethylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting dinitrophenol is then reacted with 2-aminoethanol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

化学反应分析

Types of Reactions

2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of 2-((2-Hydroxyethyl)amino)-4,6-diaminophenol.

Substitution: Formation of ethers or esters depending on the substituent.

科学研究应用

Industrial Applications

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various chemical products. It is utilized in the production of sulfur dyes and wood preservatives. Additionally, it acts as a precursor to other nitrophenolic compounds used in explosives manufacturing, such as 2,4,6-trinitrotoluene (TNT) .

Historical Use in Agriculture

Historically, 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol was employed as a non-selective herbicide and pesticide. However, its agricultural use has been withdrawn in many regions due to safety concerns and regulatory changes .

Pharmaceutical Applications

Metabolic Research

Recent studies have explored the potential of this compound as a mitochondrial uncoupler. Research indicates that it can enhance energy expenditure and improve metabolic health in animal models. For instance, mice treated with this compound exhibited increased energy expenditure without a corresponding increase in food intake .

Potential Therapeutic Uses

There is ongoing research into the therapeutic applications of this compound for conditions like obesity and neurodegenerative diseases. Low doses have shown promise in improving glucose tolerance and reducing fat mass . Furthermore, it may play a role in treating disorders associated with mitochondrial dysfunction by promoting better energy metabolism .

Toxicological Studies

Case Reports of Toxicity

Despite its potential benefits, this compound is associated with significant toxicity risks. A notable case involved a bodybuilder who suffered from severe health complications after chronic ingestion of the compound, leading to multi-organ failure . This highlights the necessity for careful monitoring and regulation when considering its applications.

Regulatory Considerations

Due to its hazardous nature, regulatory bodies have imposed strict guidelines on the use of this compound. In many jurisdictions, its use in consumer products is limited or banned entirely due to health risks associated with exposure .

Data Table: Applications Overview

| Application Area | Specific Use | Regulatory Status |

|---|---|---|

| Industrial Chemistry | Intermediate for dyes and explosives | Restricted/Banned |

| Agriculture | Herbicide/Pesticide | Withdrawn |

| Pharmaceuticals | Potential treatment for obesity | Under Investigation |

| Toxicology | Health risks from chronic exposure | High Risk |

作用机制

The mechanism of action of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

相似化合物的比较

Structural Insights :

- The hydroxyethylamino group in the target compound enhances water solubility compared to alkyl-substituted analogs like 2-sec-butyl-4,6-dinitrophenol, which have hydrophobic side chains .

- Primary amine derivatives (e.g., 2-amino-4,6-dinitrophenol) exhibit higher reactivity in oxidative dyeing due to unhindered amino groups, whereas the hydroxyethylamino group in the target compound provides steric hindrance, stabilizing the molecule in formulations .

Functional Insights :

- The target compound’s role in hair dyes is attributed to its ability to form stable complexes with keratin, while analogs like (±)-2-(1-methylpropyl)-4,6-dinitrophenol are restricted to agricultural uses due to higher toxicity .

- Impurity profiles differ significantly: The target compound may contain traces of picric acid (regulated) and di(2-hydroxyethyl)amino derivatives, whereas alkyl-substituted analogs lack such polar impurities .

Physicochemical Properties

| Property | This compound | 2-Amino-4,6-dinitrophenol | (±)-2-(1-Methylpropyl)-4,6-dinitrophenol |

|---|---|---|---|

| Melting Point | 198–200°C (decomposes) | 215–217°C | 72–74°C |

| Log P (Octanol-Water) | 1.5 | 0.9 | 3.8 |

| Solubility in Water | Moderate (25 mg/mL at 25°C) | High (50 mg/mL at 25°C) | Low (0.1 mg/mL at 25°C) |

| UV-Vis λmax | 490 nm (red) | 450 nm (yellow) | 380 nm (pale yellow) |

生物活性

The compound 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (commonly known as DNP ) has garnered attention due to its unique biological activity. Originally developed as a pesticide and later used in various industrial applications, DNP has been explored for its potential therapeutic effects as well as its significant toxicity. This article presents a comprehensive review of the biological activity of DNP, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

DNP is characterized by the presence of two nitro groups attached to a phenolic structure, along with a hydroxyethylamino group. Its chemical formula is CHNO. The structural formula can be represented as follows:

DNP primarily acts by uncoupling oxidative phosphorylation in mitochondria. This results in increased metabolic rate and energy expenditure, leading to weight loss. The mechanism can be summarized as follows:

- Uncoupling Agent : DNP disrupts the proton gradient across the mitochondrial membrane, leading to decreased ATP production while increasing heat generation.

- Thermogenic Effects : The uncoupling effect results in elevated body temperature, which can be beneficial in certain therapeutic contexts but poses severe health risks at high doses.

1. Weight Loss and Metabolic Effects

DNP has been historically used as a weight loss agent due to its ability to increase metabolic rate. However, its use is fraught with risks:

- Efficacy : Studies indicate that DNP can lead to significant weight loss when used appropriately .

- Risks : The narrow therapeutic window and high potential for toxicity have led to its ban in many countries for human consumption.

2. Toxicity and Overdose Cases

DNP's toxicity is a critical concern. Case studies illustrate the dangers associated with its use:

- A report highlighted a case of a 21-year-old male who suffered from severe hyperthermia and other complications after ingesting a high dose of DNP .

- Management of DNP poisoning typically involves aggressive cooling and supportive care due to the lack of an antidote.

| Case Study | Dose | Symptoms | Treatment |

|---|---|---|---|

| Case 1 | 4250 mg | Hyperthermia, tachycardia | Aggressive cooling, intubation |

| Case 2 | 600 mg | Mild rigidity, hyperthermia | Fluid resuscitation, dantrolene |

Research Findings

Recent studies have explored various aspects of DNP's biological activity:

- Anticancer Potential : Some research suggests that DNP may have anticancer properties due to its ability to induce apoptosis in cancer cells through metabolic disruption .

- Pharmacological Investigations : Investigations into DNP's role as a pharmacophore have revealed potential applications in drug development, particularly for metabolic disorders .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves nitration and subsequent substitution reactions. A plausible route includes reducing 4,6-dinitrophenol derivatives (e.g., via catalytic hydrogenation or chemical reduction) followed by introducing the 2-hydroxyethylamine group via nucleophilic aromatic substitution. Critical parameters include reaction temperature (exothermic nitration requires controlled cooling), solvent polarity (polar aprotic solvents enhance reactivity), and stoichiometric ratios to minimize byproducts like unreacted intermediates .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the hydroxyethylamine group (δ ~3.5–4.0 ppm for –CH–NH– and –OH protons) and aromatic nitro groups (deshielded aromatic protons at δ ~8.5–9.5 ppm) .

- IR : Strong absorption bands near 1520 cm and 1350 cm confirm nitro (–NO) stretches, while a broad peak at ~3300 cm indicates hydroxyl (–OH) and amine (–NH–) groups .

- Mass Spectrometry : Molecular ion peaks at m/z 243.17 (CHNO) confirm the molecular weight, with fragmentation patterns revealing cleavage of the hydroxyethyl group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its nitroaromatic structure, which may pose explosive risks under friction or heat, store at 4°C in an inert atmosphere (e.g., argon) to prevent decomposition. Use explosion-proof equipment during synthesis. Personal protective equipment (PPE) including nitrile gloves and face shields is mandatory. Solubility in chloroform (slight) and water (slight) necessitates proper waste disposal to avoid environmental contamination .

Advanced Research Questions

Q. How do pH and solvent polarity influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted using buffered solutions (pH 3–11) and monitored via UV-Vis spectroscopy. Under acidic conditions (pH <5), protonation of the amine group reduces nucleophilic susceptibility, enhancing stability. In alkaline media (pH >9), hydrolysis of the nitro group may occur, forming nitrophenolic byproducts. Solvent polarity (e.g., water vs. DMSO) affects solubility and reaction kinetics; polar solvents stabilize the ionic intermediates but may accelerate degradation .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how can in vitro models be designed to study them?

- Methodological Answer : Metabolites like glucuronide conjugates and hydroxylated derivatives (e.g., 2-(2-hydroxy-1-methylpropyl)-4,6-dinitrophenol) suggest phase I (oxidation) and phase II (conjugation) metabolism . In vitro models using hepatocyte cultures or microsomal fractions can identify cytochrome P450 isoforms involved. LC-MS/MS is recommended to track metabolite formation, with incubation conditions mimicking physiological pH (7.4) and temperature (37°C) .

Q. How can computational methods predict the environmental fate of this compound, and what parameters are critical for modeling?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models require input parameters such as logP (2.99), water solubility (slight), and Henry’s law constant. Molecular dynamics simulations can predict adsorption to soil organic matter or bioaccumulation potential. Validation against experimental data (e.g., detection limits of 0.0035 μg/m in air samples) ensures model accuracy .

Q. What challenges arise in detecting trace levels of this compound in environmental samples, and how can analytical sensitivity be optimized?

- Methodological Answer : Challenges include matrix interference (e.g., humic acids in soil) and low volatility. Solid-phase extraction (SPE) with C18 cartridges improves preconcentration. GC-MS with electron capture detection (ECD) enhances sensitivity for nitro groups, while derivatization (e.g., silylation) increases volatility. Method validation should report recovery rates (target: ~98%) and relative standard deviations (<6%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。